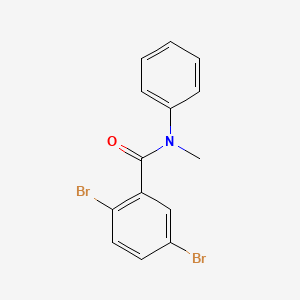

2,5-dibromo-N-methyl-N-phenylbenzamide

Description

2,5-Dibromo-N-methyl-N-phenylbenzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzamide core, alongside an N-methyl and N-phenyl substitution on the amide nitrogen. Brominated benzamides are often explored for their bioactivity, influenced by halogen-mediated electronic effects and lipophilicity. The N-methyl and N-phenyl groups likely enhance steric bulk and lipophilicity, impacting solubility and interaction with biological targets .

Properties

Molecular Formula |

C14H11Br2NO |

|---|---|

Molecular Weight |

369.056 |

IUPAC Name |

2,5-dibromo-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H11Br2NO/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15)7-8-13(12)16/h2-9H,1H3 |

InChI Key |

RHJTVQOVUMNBGR-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide compounds exhibit potent inhibitory activity against various viruses. For instance, a series of N-phenylbenzamide derivatives have shown promising results as non-nucleoside inhibitors of the Hepatitis C virus (HCV) by targeting the NS5B polymerase . The structure-activity relationship (SAR) studies suggest that modifications at the N-phenyl group can enhance antiviral potency.

2. Anticancer Properties

Several studies have investigated the cytotoxic effects of N-phenylbenzamide derivatives against cancer cell lines. For example, compounds synthesized from 2,5-dibromo-N-methyl-N-phenylbenzamide have been screened for anticancer activity against various cell lines such as A549 (lung cancer) and DU145 (prostate cancer). The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating potential for further development as anticancer agents .

3. Inhibition of Enzymatic Activity

N-phenylbenzamide derivatives have been evaluated for their ability to inhibit specific enzymes critical in disease pathways. For instance, compounds targeting proteases involved in viral replication have been synthesized and tested for their inhibitory effects . The results showed effective inhibition rates, suggesting these compounds could serve as leads in drug development.

Synthetic Applications

1. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex molecular structures. Its reactivity allows it to participate in various coupling reactions to form larger frameworks, which are essential in developing new pharmaceuticals and agrochemicals .

2. Material Science

The compound's bromine substituents enhance its reactivity towards nucleophiles, making it useful in the synthesis of polymers and other materials with tailored properties. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on benzamide derivatives significantly alters their properties:

*Note: Properties inferred from structural analogs. †Calculated based on atomic masses.

Key Observations :

- Halogen Type and Position: Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., in etobenzanid) may enhance hydrophobic interactions in biological systems.

- N-Substituents : The N-methyl and N-phenyl groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to analogs with smaller N-substituents (e.g., methoxy groups in ), which could reduce aqueous solubility but improve membrane permeability .

- Functional Group Diversity: Sulfentrazone () incorporates a triazole ring and sulfonamide group, enabling distinct modes of action (e.g., protox inhibition) compared to halogenated benzamides. This highlights how non-benzamide functional groups diversify applications .

Preparation Methods

Reaction Protocol

A mixture of benzoic acid (5 mmol), N-methylaniline (4.5 mmol), and coupling agents—EDCI (5.5 mmol), HOBt (5.5 mmol), and DMAP (0.5 mmol)—is stirred in DMF (30 mL) at room temperature for 12 hours. Triethylamine (15 mmol) is added to neutralize acidic byproducts. Post-reaction, the crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via silica gel chromatography. Typical yields range from 70–85%.

Key Considerations:

-

Solvent Choice : DMF enhances reagent solubility and stabilizes intermediates.

-

Catalyst System : EDCI/HOBt minimizes racemization and improves coupling efficiency.

-

Purification : Gradient elution (hexane/EtOAc) isolates the amide from unreacted starting materials.

Optimization of Di-Bromination

Achieving 2,5-dibromo substitution necessitates sequential bromination steps due to conflicting directing effects:

Reaction Conditions for Sequential Bromination

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, NBS, Na₂S₂O₈, TFA/TFAA | 60°C | 3 h | 79 |

| 2 | HFIP, NBS, TFAA | 85°C | 5 h | 65 |

Challenges and Solutions

-

Competing Pathways : Excess NBS (2.4 equiv) risks over-bromination. Controlled addition (1.2 equiv per step) mitigates this.

-

Purification : Silica gel chromatography (DCM/MeOH, 300:1) separates di-brominated products from mono- and tri-brominated byproducts.

Alternative Synthetic Routes

Pre-Bromination of Benzoic Acid

An alternative approach involves brominating benzoic acid prior to amide formation. However, traditional electrophilic bromination (Br₂/FeBr₃) yields 3,5-dibromobenzoic acid due to the meta-directing effect of the carboxylic acid group. This route is less favorable for 2,5-dibromo substitution.

One-Pot Di-Bromination

Preliminary studies using Pd(OAc)₂ with excess NBS (2.4 equiv) in TFA/TFAA show partial di-bromination (~40% yield), but regioselectivity remains inconsistent.

Scalability and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.